molecular formula C14H15BO3 B14126104 (4-((2-Methylbenzyl)oxy)phenyl)boronic acid CAS No. 1311184-76-5

(4-((2-Methylbenzyl)oxy)phenyl)boronic acid

Cat. No.: B14126104
CAS No.: 1311184-76-5
M. Wt: 242.08 g/mol
InChI Key: VCTXLABIXPMGRX-UHFFFAOYSA-N
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Description

(4-((2-Methylbenzyl)oxy)phenyl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (2-methylbenzyl)oxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Methylbenzyl)oxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Aryl Halide: (4-((2-Methylbenzyl)oxy)phenyl) halide

    Boronic Acid: Phenylboronic acid

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Methylbenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the (2-methylbenzyl)oxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

    Oxidation: Phenols or quinones

    Reduction: Boronate esters or boronates

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

(4-((2-Methylbenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((2-Methylbenzyl)oxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of an enzyme and inhibit its activity. The boronic acid group interacts with the hydroxyl groups of the enzyme, forming a stable complex that prevents substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (2-Methylphenyl)boronic acid
  • (4-Methoxyphenyl)boronic acid
  • (4-Chlorophenyl)boronic acid

Uniqueness

(4-((2-Methylbenzyl)oxy)phenyl)boronic acid is unique due to the presence of the (2-methylbenzyl)oxy group, which imparts distinct electronic and steric properties. This makes it a versatile reagent in various chemical reactions and enhances its binding affinity in biological applications compared to other boronic acids .

Properties

CAS No.

1311184-76-5

Molecular Formula

C14H15BO3

Molecular Weight

242.08 g/mol

IUPAC Name

[4-[(2-methylphenyl)methoxy]phenyl]boronic acid

InChI

InChI=1S/C14H15BO3/c1-11-4-2-3-5-12(11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9,16-17H,10H2,1H3

InChI Key

VCTXLABIXPMGRX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=C2C)(O)O

Origin of Product

United States

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